molecular formula C9H10N2 B1593165 4-(Ethylamino)benzonitrile CAS No. 4714-63-0

4-(Ethylamino)benzonitrile

Cat. No. B1593165
CAS RN: 4714-63-0
M. Wt: 146.19 g/mol
InChI Key: SDEKOWFEFINMCS-UHFFFAOYSA-N
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Description

4-(Ethylamino)benzonitrile (4-EABCN) is an organic compound with the molecular formula of C7H7N3. It is a substituted benzonitrile, which is a type of organic compound that is derived from the aromatic hydrocarbon benzene. 4-EABCN is used in various scientific and industrial applications, including synthesis of pharmaceuticals, pesticides, and other chemicals. It is also used in the chemical industry for the production of dyes, pigments, and other products.

Scientific Research Applications

Electrochemical Applications

4-(Trifluoromethyl)-benzonitrile, a compound structurally related to 4-(Ethylamino)benzonitrile, has been studied as a novel electrolyte additive for high voltage lithium-ion batteries. It improves the cyclic stability and capacity retention of the battery, as demonstrated in the research by Huang et al. (2014) in their work on lithium nickel manganese oxide cathodes (Huang et al., 2014).

Catalytic and Chemical Synthesis Applications

The catalytic properties of benzonitrile derivatives, including those similar to 4-(Ethylamino)benzonitrile, have been extensively explored. For example, Wali et al. (1998) studied the conversion of methyl benzoate and NH3 into benzonitrile and amides using Montmorillonite K10 clay, showcasing the potential of benzonitrile compounds in organic synthesis (Wali et al., 1998).

Pharmaceutical Research

In pharmaceutical research, derivatives of benzonitrile like 4-(Ethylamino)benzonitrile could be utilized as intermediates or in the synthesis of complex molecules. For instance, Kobayashi et al. (1997) discuss the synthesis of 4-amino-1,2-dihydro-3-quinolinecarboxylic acid derivatives, a process in which similar benzonitrile compounds are used (Kobayashi et al., 1997).

Environmental and Microbial Studies

Benzonitrile and its derivatives, including 4-(Ethylamino)benzonitrile, are of interest in environmental studies, particularly in the context of microbial degradation. Harper (1977) investigated the microbial metabolism of aromatic nitriles, highlighting the potential environmental impact of these compounds (Harper, 1977).

Photophysical and Electrochemical Studies

Photophysical properties of benzonitrile derivatives are also a topic of research. Cox et al. (1984) studied the fluorescence of dialkylaminobenzonitriles in aqueous solutions, which can offer insights into the photophysical behavior of similar compounds like 4-(Ethylamino)benzonitrile (Cox et al., 1984).

Safety And Hazards

The safety data sheet for a similar compound, “4-Aminobenzonitrile”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, causes skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-(ethylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEKOWFEFINMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632629
Record name 4-(Ethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethylamino)benzonitrile

CAS RN

4714-63-0
Record name 4-(Ethylamino)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4714-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Ethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to a similar manner to that in Reference Example 1, the title compound was synthesized from 4-fluorobenzonitrile and 70% aqueous ethylamine solution.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
W Schuddeboom, SA Jonker, JM Warman… - The Journal of …, 1992 - ACS Publications
Singlet excited-state dipole moments of a number of aminobenzonitriles havebeen determined in cyclohexane, benzene, and 1, 4-dioxane, using time-resolved microwave conductivity (…
Number of citations: 430 pubs.acs.org
M Thevis, W Schänzer - Rapid Communications in Mass …, 2016 - Wiley Online Library
Rationale A plethora of compounds potentially leading to drug candidates that affect skeletal muscle function and, more specifically, mitochondrial biogenesis, has been under (pre)…
M Harikrishnan, V Sadhasivam, M Mariyappan… - Dyes and …, 2019 - Elsevier
Herein, the design and synthesis of triazine based fluorophore for selective dual sensing of copper(II) and dichromate ions in non-aqueous solution has been reported. The triazine …
Number of citations: 27 www.sciencedirect.com
Y He, DM Whitehead, E Briard, S Numao, L Mu… - …, 2020 - Wiley Online Library
We describe here our efforts to develop a PET tracer for imaging GluN2A‐containing NMDA receptors, based on a 5H‐thiazolo[3,2‐α]pyrimidin‐5‐one scaffold. The metabolic stability …
A Adilkhanova, VF Frolova, A Yessengazin… - Dalton …, 2023 - pubs.rsc.org
A series of imino-POCNR, amino-POCNR2, and bis(phosphinite) POCOP pincer complexes of Ni(II) were prepared and tested in catalytic deoxygenative hydroboration of amides with …
Number of citations: 1 pubs.rsc.org

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